1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes pyrimidine, pyridine, and pyrazolo[3,4-b]pyridine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions. The process often starts with the preparation of the pyrimidine and pyridine intermediates, followed by the formation of the pyrazolo[3,4-b]pyridine core. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, bases, and catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and used as a scaffold in drug design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with potential therapeutic applications.
Uniqueness
1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of pyrimidine, pyridine, and pyrazolo[3,4-b]pyridine rings.
Properties
Molecular Formula |
C19H16N6O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H16N6O2/c1-10-7-11(2)22-19(21-10)25-17-16(12(3)24-25)14(18(26)27)8-15(23-17)13-5-4-6-20-9-13/h4-9H,1-3H3,(H,26,27) |
InChI Key |
TZIUJZCGFOELOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CN=CC=C4)C(=O)O)C |
Origin of Product |
United States |
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